molecular formula C6H10O6 B118508 D-galactono-1,4-lactone CAS No. 2782-07-2

D-galactono-1,4-lactone

Cat. No. B118508
CAS RN: 2782-07-2
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-AIHAYLRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-galactono-1,4-lactone is a galactonolactone derived from D-galactonic acid . It has a role as a human metabolite and is functionally related to D-galactonic acid . It is also known as 1,4-D-Galactonolactone and D-galactonic acid gamma-lactone .


Synthesis Analysis

The oxidation of D-galactose by Br2 yields D-galactono-1,4-lactone . This compound has been used in the preparation of key building blocks for the synthesis of galactofuranosides . Three D-galactono-1,4-lactone derivatives protected as acetates, TBDMS ether, or acetonide were directly obtained in two steps on a multigram scale with only one purification step .


Molecular Structure Analysis

The molecular formula of D-galactono-1,4-lactone is C6H10O6 . Its molecular weight is 178.14 g/mol . The structure of D-galactono-1,4-lactone is dominated by a (β/α)8 barrel closely related to aldehyde-keto reductases (AKRs) .


Chemical Reactions Analysis

D-galactono-1,4-lactone is involved in various chemical reactions. For instance, hex-2-enono-1,4-lactones (furan-2-ones) have been obtained by prolonged benzoylation of D-galactono-1,4-lactone . Depending on the substitution pattern and reaction conditions, diunsaturated or monounsaturated lactone derivatives can be formed .


Physical And Chemical Properties Analysis

D-galactono-1,4-lactone is a solid substance . Its physical and chemical properties are closely related to its molecular structure, which is dominated by a (β/α)8 barrel .

Scientific Research Applications

Ascorbic Acid Metabolism in Plant Physiology

  • Scientific Field: Plant Physiology .
  • Application Summary: D-galactono-1,4-lactone is used as an ascorbate precursor in the study of ascorbic acid metabolism in pea seedlings .
  • Methods of Application: Excised embryonic axes of pea seedlings were used to investigate the osone pathway of AsA biosynthesis, in which D-glucosone and L-sorbosone are the proposed intermediates .
  • Results: L-Galactono-1,4-lactone was readily converted to AsA by pea embryonic axes. Although L-galactono-1,4-lactone did not inhibit [14C]Glc incorporation into AsA, this does not mean that it is not a precursor .

Synthesis of Various Molecules

  • Scientific Field: Organic Chemistry .
  • Application Summary: D-galactono-1,4-lactone is a useful chiral-starting material for the synthesis of various molecules .
  • Methods of Application: Hex-2-enono-1,4-lactones (furan-2-ones) have been obtained by prolonged benzoylation of D-galactono-1,4-lactone .
  • Results: Depending on the substitution pattern and reaction conditions, diunsaturated or monounsaturated lactone derivatives can be formed .

Drought Tolerance in Wheat

  • Scientific Field: Plant Genetics .
  • Application Summary: A novel allele of L-galactono-1,4-lactone dehydrogenase is associated with enhanced drought tolerance in common wheat .
  • Methods of Application: The study involved the identification and characterization of three homoeologous genes encoding common wheat GLDH isozymes and a unique allelic variant .
  • Results: The cultivars carrying the unique allelic variant showed stronger water deficiency tolerance than the wild type, and generally exhibited smaller leaf stomatal aperture in control or water deficiency environments .

Plant and Fruit Development in Tomato

  • Scientific Field: Plant Physiology .
  • Application Summary: Silencing of the mitochondrial ascorbate synthesizing enzyme L-galactono-1,4-lactone dehydrogenase affects plant and fruit development in tomato .
  • Methods of Application: The study involved the generation of transgenic tomato lines with reduced L-galactono-1,4-lactone dehydrogenase transcript and activity .
  • Results: The most affected lines exhibited up to an 80% reduction in L-galactono-1,4-lactone dehydrogenase activity and showed a strong reduction in leaf and fruit size, mainly as a consequence of reduced cell expansion .

Synthesis of Hydroxylated Nylon Polymers

  • Scientific Field: Polymer Chemistry .
  • Application Summary: Open-chain acetonides of D-galactono-1,4-lactone as starting materials for the synthesis of hydroxylated nylon polymers .
  • Methods of Application: The conversion of a derivative of D-galactono-1,4-lactone to a seven-membered galactonolactam may provide access to hydroxylated nylon polymers .
  • Results: The galactonolactam has no significant inhibitory effect on a number of glycosidases .

Reduction in Leaf Water Loss in Arabidopsis

  • Scientific Field: Plant Growth Regulation .
  • Application Summary: Partial suppression of L-galactono-1,4-lactone dehydrogenase causes significant reduction in leaf water loss through decreasing stomatal aperture size in Arabidopsis .
  • Methods of Application: Arabidopsis thaliana mutant plants with approximately 40% of the GLDH activity of wild type controls were developed by RNA interference .
  • Results: Compared with wild type controls, these plants showed about a 20% decrease in the contents of reduced AsA and total AsA. They also had significantly lower leaf water loss rate .

Increased Ascorbate Concentration and Reduced Browning in Lettuce

  • Scientific Field: Plant Cell, Tissue and Organ Culture .
  • Application Summary: Overexpression of L-galactono-1,4-lactone dehydrogenase gene correlates with increased ascorbate concentration and reduced browning in leaves of Lactuca sativa L. after cutting .
  • Methods of Application: Transgenic lettuce plants showing about 19-fold overexpression of L-galactono-1,4-lactone dehydrogenase as compared to wild type were developed .
  • Results: These plants had about +30% of ascorbate concentration in mature leaves and exhibited reduced browning over the leaves, even 10 days after cutting .

Future Directions

D-galactono-1,4-lactone is a useful chiral-starting material for the synthesis of various molecules . Its potential applications in the synthesis of galactofuranosides and other compounds are areas of ongoing research .

properties

IUPAC Name

(3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-AIHAYLRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]1[C@@H]([C@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904659
Record name D-Galactono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-galactono-1,4-lactone

CAS RN

2426-46-2, 2782-07-2
Record name Galactono-γ-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2426-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Galactono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2782-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Galactonic acid, gamma-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Galactonic acid, .gamma.-lactone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Galactono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-galactono-1,4-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.623
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of commercially available L-ascorbic acid 163 (30.0 g, 0.17 mmol) in distilled water (200 mL), palladium on activated carbon (10%, 1.0 g) was added as a catalyst at RT. The reaction mixture was placed in a steel reaction vessel and underwent hydrogenation (100 psi) at 60° C. for 48 h. The progress of the reaction was followed by TLC analysis of aliquots (EtOAc: MeOH: H2O=10:3:1). When the starting material 163 had been essentially consumed, the reaction was stopped and the reaction mixture was filtered under vacuum, and washed with water (2×50 mL). The filtrate and the wash were combined and the water was then evaporated under reduced pressure. The residue was recrystallized from methanol-ethyl acetate to give compound 164 as a white solid (21.5 g, 71%). The NMR spectrum of compound 164 matched that of the published.105 To a suspension of the lactone 164 (10.0 g, 56.1 mmol) in dry acetone (200 mL), 2,2-dimethoxypropane (40 mL, 0.32 mmol) was added at RT. To this mixture, p-toluenesulfonic acid (200 mg) was added as a catalyst. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 164 had been essentially consumed, the reaction was stopped by addition of triethylamine (1 mL). The solvent was then evaporated under reduced pressure, and the residue was purified by column chromatography (Hexane:EtOAc, 1:1) to give compound 165 as a white solid. The NMR spectrum of compound 164 matched that of the published data.105 The lactone 165 (5.0 g, 19.3 mmol) was dissolved in THF (20 mL), and MeOH (50 mL) was then added. To this solution, NaBH4 was added portionwise at 0° C. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 165 had been consumed, the solvent was evaporated under reduced pressure. The residue was redissolved in EtOAc (50 mL), washed with aqueous tartaric acid solution (2×10 mL), brine (50 mL), and dried over Na2SO4. After evaporating the solvent, the crude diol was used directly in the next step. The crude diol was dissolved in CH2Cl2 (50 mL), and the solution was added dropwise to a mixture of pyridine (100 mL) and methanesulfonyl chloride (6 mL, 77.5 mmol) cooled to 0° C. The reaction mixture was stirred at 0° C. for 30 min, then allowed to warm to room temperature for 6 h. When TLC analysis of aliquots (Hexane:EtOAc, 1:1) showed total consumption of the starting material, the reaction mixture was poured into ice water, extracted with CH2Cl2 (3×100 mL), washed with brine (50 mL), and dried over Na2SO4. Purification by column chromatography (Hexane:EtOAc, 2:1) yielded compound 166 as a colorless syrup (3.6 g, 45% o for two steps). [α]22D +54 (c 4, CH2Cl2); 1H NMR ((CD3)2O) δ: 4.87 (dd, 1H, J3,4=6.1, J4,5=4.8, H-4), 4.57 (ddd, 1H, J1b,2=6.0, J1a,1b=12.0, H-1b), 4.56-4.48 (m, 3H, H-2, H-3, H-1a), 4.45 (ddd, 1H, H-5), 4.13 (dd, 1H, J5,6b=6.7, J6a,6b=8.6, H-6b), 4.03 (dd, 1H, J5,6a=6.6, H-6a), 3.24, and 3.15 (2 s, 6H, 2×OSO2CH3), 1.52, 1.41, 1.38, and 1.34 (4 s, 12H, 4×CH3). 13C NMR ((CD3)2O) δ: 114.3, 113.8 ((CH3)2C(OR)2), 83.3 (C-4), 79.7 (C-3), 79.0 (C-2), 78.9 (C-1), 72.9 (C-5), 69.6 (C-6), 43.0, 40.9 (2×OSO2CH3), 31.3, 29.9, 29.3, and 29.2 (4×CH3). Anal. Calcd. for C14H26O10S2: C, 40.18; H, 6.26. Found: C, 39.89; H, 6.02.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-galactono-1,4-lactone
Reactant of Route 2
D-galactono-1,4-lactone
Reactant of Route 3
D-galactono-1,4-lactone
Reactant of Route 4
D-galactono-1,4-lactone
Reactant of Route 5
D-galactono-1,4-lactone
Reactant of Route 6
D-galactono-1,4-lactone

Citations

For This Compound
441
Citations
VL de Talance, E Thiery, G Eppe… - Journal of …, 2011 - Taylor & Francis
The oxidation of D-galactose by Br 2 to yield D-galactono-1,4-lactone was developed and applied to the preparation of key building blocks for the synthesis of galactofuranosides. Three …
Number of citations: 10 www.tandfonline.com
S Signorella, M Santoro, C Palopoli, C Brondino… - Polyhedron, 1998 - Elsevier
The oxidation of d-galactono-1,4-lactone by Cr VI yields d-lyxonic acid, carbon dioxide and Cr 3+ as final products when an excess of sugar acid over Cr VI is used. The redox reaction …
Number of citations: 34 www.sciencedirect.com
DD Long, RJE Stetz, RJ Nash, DG Marquess… - Journal of the …, 1999 - pubs.rsc.org
Treatment of D-galactono-1,4-lactone with dimethoxypropane in acetone in the presence of tosic acid forms methyl 2,3:5,6-di-O-isopropylidene-D-galactonate 6 (with only the secondary …
Number of citations: 37 pubs.rsc.org
Z Wałaszek, D Horton - Carbohydrate Research, 1982 - Elsevier
The conformations of d-glucono-, d-mannono-, d-gulono-, and d-galactono-1,4-lactone in solution were studied by 1 H- and 13 Cn.mr spectroscopy. The two equilibrating, envelope …
Number of citations: 36 www.sciencedirect.com
WK Huh, ST Kim, KS Yang, YJ Seok… - European Journal of …, 1994 - Wiley Online Library
D‐Erythroascorbic acid was detected from the cell extracts of a dimorphic fungus, Candida albicans. Its concentration in yeast cells grown at 25 C was estimated to be about 0.45 μmol/…
Number of citations: 95 febs.onlinelibrary.wiley.com
NGH Leferink, WAM van den Berg… - The FEBS …, 2008 - Wiley Online Library
l‐Galactono‐1,4‐lactone dehydrogenase (GALDH; ferricytochrome c oxidoreductase; EC 1.3.2.3) is a mitochondrial flavoenzyme that catalyzes the final step in the biosynthesis of …
Number of citations: 111 febs.onlinelibrary.wiley.com
A Chiocconi, C Marino, E Otal… - Carbohydrate …, 2002 - Elsevier
Two simple procedures for the synthesis of 2-deoxy-d-lyxo-hexono-1,4-lactone are described. Reductive cleavage of a 2-O-tosyl derivative of d-galactono-1,4-lactone in the presence of …
Number of citations: 27 www.sciencedirect.com
CLR Zaliz, O Varela - Carbohydrate research, 2006 - Elsevier
2,3,4,6-Tetra-O-methyl-d-galactonic acid (5) was readily prepared from d-galactono-1,4-lactone (1) in 47% yield. The sequence involves tritylation of HO-6 of 1, followed by O-…
Number of citations: 16 www.sciencedirect.com
F Punzo, DJ Watkin, D Hotchkiss… - … Section E: Structure …, 2006 - scripts.iucr.org
On the basis of the known absolute configuration of d-galactose, the structural study of 3-deoxy-d-xylo-galactono-1,4-lactone, C6H10O5 a valuable synthetic intermediate, allowed the …
Number of citations: 1 scripts.iucr.org
KH UEBERSCHÄR… - European Journal of …, 1974 - Wiley Online Library
1 β‐d‐Galactopyranose has been shown by specificity studies and by gas‐liquid chromatographic investigations to be the substrate of the d‐galactose dehydrogenases from …
Number of citations: 23 febs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.